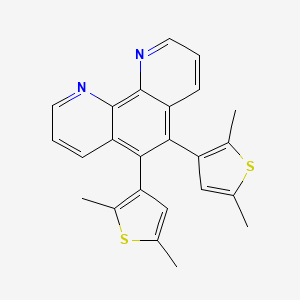

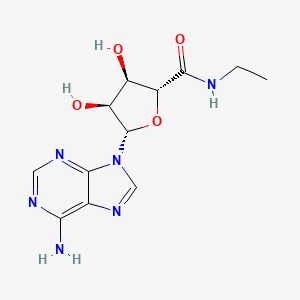

1,10-Phenanthroline, 5,6-bis(2,5-dimethyl-3-thienyl)-

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 5,6-Dimethyl-1,10-phenanthroline involves the preparation of novel tetrahedral copper (I) mixed-ligand complexes . It also includes the formation of mixed ligand Ru (II) complexes . Another synthesis method involves bromination with N-bromosuccinimide .Molecular Structure Analysis

The molecular structure of 5,6-Dimethyl-1,10-phenanthroline is represented by the empirical formula C14H12N2 . The molecular weight of this compound is 208.26 . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis

1,10-Phenanthroline-5,6-dione (phendio) forms Cu (II) and Ag (I) phendio complexes, which show potent anti-fungal and anti-cancer activity . The modification of glassy carbon (GC) electrodes with phendio complexes of transition metals leads to the catalytic oxidation of NADH at low overpotential .Physical and Chemical Properties Analysis

5,6-Dimethyl-1,10-phenanthroline is a colorless crystal with a density of 1.31 g/cm3 . It has a melting point of 118.56 °C and a boiling point of 409.2 . It is soluble in water and other solvents like acetone and ethanol .Applications De Recherche Scientifique

1. Photochromic and Luminescence Switching

The compound, when synthesized as a bis(2,5-dimethyl-3-thienyl)-1,10-phenanthroline photochromic ligand, demonstrated unique photochromic properties, with its excitation wavelength extendable to the visible region upon integration into a rhenium(I) tricarbonyl system. This unique behavior allowed reversible switching of emissive states, highlighting its potential in photochromic and luminescent applications (Yam et al., 2004).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of 1,10-Phenanthroline, 5,6-bis(2,5-dimethyl-3-thienyl)-, is metal ions, particularly zinc . It forms strong complexes with most metal ions, acting as a ligand in coordination chemistry .

Mode of Action

This compound interacts with its targets by forming strong complexes, particularly with zinc metallopeptidases . It inhibits metallopeptidases by removing and chelating the metal ion required for catalytic activity, leaving an inactive apoenzyme .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving metallopeptidases . By inhibiting these enzymes, it can disrupt the normal functioning of these pathways.

Pharmacokinetics

It is known that the compound is soluble in organic solvents , which may influence its absorption and distribution in the body.

Result of Action

The result of the compound’s action is the inhibition of metallopeptidases, leading to the inactivation of these enzymes . This can have various molecular and cellular effects, depending on the specific role of the inhibited enzyme.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,10-Phenanthroline, 5,6-bis(2,5-dimethyl-3-thienyl)-. For instance, the presence of metal ions in the environment can affect the compound’s ability to form complexes . Additionally, the compound’s solubility in organic solvents may be influenced by the presence of these solvents in the environment.

Propriétés

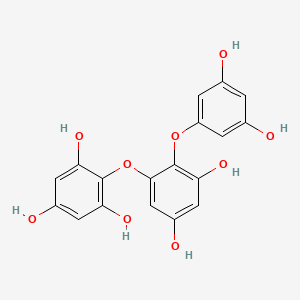

IUPAC Name |

5,6-bis(2,5-dimethylthiophen-3-yl)-1,10-phenanthroline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2S2/c1-13-11-19(15(3)27-13)21-17-7-5-9-25-23(17)24-18(8-6-10-26-24)22(21)20-12-14(2)28-16(20)4/h5-12H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKPWSVFNXYUDSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C)C2=C3C=CC=NC3=C4C(=C2C5=C(SC(=C5)C)C)C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90744062 | |

| Record name | 5,6-Bis(2,5-dimethylthiophen-3-yl)-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

792934-46-4 | |

| Record name | 5,6-Bis(2,5-dimethylthiophen-3-yl)-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90744062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-Chlorophenyl)benzo[d]thiazol-2-amine](/img/structure/B3331198.png)

![4-Amino-[1,1'-biphenyl]-2-ol](/img/structure/B3331218.png)

![{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B3331229.png)